Lithium borodeuteride

Catalog No.
S1513868
CAS No.
15246-28-3
M.F
BH4Li
M. Wt
25.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium borodeuteride

CAS Number

15246-28-3

Product Name

Lithium borodeuteride

IUPAC Name

lithium;tetradeuterioboranuide

Molecular Formula

BH4Li

Molecular Weight

25.8 g/mol

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N

SMILES

[Li+].[BH4-]

Canonical SMILES

[Li+].[BH4-]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]

Deuterium Labeling in Organic Synthesis:

Lithium [2H4]tetrahydroborate(1-), also known as lithium borodeuteride (LiBD4), is a valuable reagent in organic synthesis for introducing deuterium (²H) atoms into organic molecules. This technique, known as deuterium labeling, is crucial for studying various aspects of chemical reactions, including reaction mechanisms, kinetic isotope effects, and metabolic pathways. LiBD4 selectively replaces one or more hydrogen atoms with deuterium in specific functional groups, allowing scientists to track the fate and behavior of these atoms within the molecule.

NMR Spectroscopy:

Deuterium labeling with LiBD4 plays a significant role in nuclear magnetic resonance (NMR) spectroscopy, a powerful tool for analyzing the structure and dynamics of molecules. By incorporating deuterium atoms at specific positions, scientists can simplify complex NMR spectra, improve resolution, and gain valuable insights into the chemical environment and interactions within the molecule. This technique is particularly beneficial for studying large and complex molecules where overlapping signals in conventional NMR spectra can hinder analysis.

Mechanistic Studies of Enzymatic Reactions:

LiBD4 finds application in studying the mechanisms of enzymatic reactions. By selectively deuterating specific positions in substrates or cofactors involved in enzymatic processes, scientists can track the movement and transformation of these molecules during catalysis. This information helps elucidate the detailed steps involved in the reaction and the role of specific amino acid residues in the enzyme's active site.

Lithium borodeuteride, chemically represented as lithium [2H4]tetrahydroborate(1-), is a borodeuteride compound where the hydrogen atoms of lithium tetrahydroborate are substituted with deuterium atoms. This substitution imparts unique properties to the compound, making it valuable in various scientific applications. It appears as a white crystalline powder and is primarily utilized in research settings due to its isotopic labeling capabilities and reactivity in

Lithium [2H4]tetrahydroborate(1-) is likely to share similar hazards with lithium borohydride. It is a flammable and air-sensitive compound that can react violently with water, releasing flammable hydrogen gas. It can also be irritating to the skin, eyes, and respiratory system.

Here are some safety precautions to consider when handling lithium [2H4]tetrahydroborate(1-):

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound in a dry, inert atmosphere.
  • Avoid contact with water and moisture.
  • Store in a cool, dry place away from flammable materials.

  • Reduction Reactions: It serves as a reducing agent, particularly effective in the reduction of carbonyl compounds, where it demonstrates greater reactivity than sodium borodeuteride.
  • Substitution Reactions: The compound can undergo substitution reactions, where deuterium atoms are replaced by other atoms or groups.
  • Decomposition Reactions: Under specific conditions, lithium borodeuteride can decompose to release deuterium gas .

Common reagents used alongside lithium borodeuteride include deuterated solvents and catalysts, typically employed under inert atmospheres to prevent unwanted side reactions.

Lithium borodeuteride can be synthesized through several methods:

  • Direct Reaction: Reacting lithium hydride with deuterated boron compounds under controlled conditions. This method often utilizes deuterated solvents and requires an inert atmosphere to ensure purity and prevent contamination.
  • Industrial Production: Similar to laboratory synthesis but scaled for mass production, focusing on high-purity starting materials and optimized reaction conditions to maximize yield and minimize waste .
  • Alternative Methods: Other synthetic routes may involve the treatment of trialkylamineboranes with deuteriosulfuric acid followed by reaction with alkali metal alkoxides, leading to the formation of lithium borodeuteride in high purity .

Lithium borodeuteride finds applications primarily in research and industrial settings:

  • Isotopic Labeling: Used for introducing deuterium into organic compounds, which is valuable for studying reaction mechanisms and metabolic pathways.
  • Reducing Agent: Employed in organic synthesis for reducing various functional groups due to its strong reactivity compared to other borohydrides.
  • Energy Storage Research: Investigated for potential use in energy storage systems due to its high energy density characteristics .

Lithium borodeuteride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Lithium BorohydrideLiBH4Strong reducing agent; widely used in organic synthesis.
Sodium BorohydrideNaBH4Commonly used reducing agent; less reactive than lithium analogs.
Potassium BorohydrideKBH4Similar properties but less common; used in specific applications.
Lithium Aluminium HydrideLiAlH4Extremely reactive; used for reductions but more hazardous than lithium borohydride.
Lithium BorodeuterideLiBD4Unique due to deuteration; advantageous for isotopic studies and specific reductions.

Lithium borodeuteride's unique isotopic composition allows it to serve specialized roles in research that other similar compounds cannot fulfill, particularly in studies requiring deuterated materials .

This compound's ability to act as a reducing agent while also facilitating isotopic labeling distinguishes it from other borohydrides, making it a valuable tool in both chemical synthesis and biological research contexts.

The study of LiBD₄ traces back to early investigations into borohydride chemistry. Key milestones include:

  • Early Synthesis Methods: Initial synthesis routes involved metathesis reactions, such as reacting sodium borodeuteride (NaBD₄) with lithium salts. However, these methods often yielded impure products due to solvent complexation challenges.
  • Isotopic Exchange Studies: Pioneering work in the 1970s focused on hydrogen-deuterium exchange between LiBH₄ and LiBD₄, revealing isotope effects on nuclear magnetic resonance (NMR) spectra. These studies demonstrated that partial deuteration (e.g., LiBH₃D) altered chemical shifts and coupling constants, providing insights into molecular dynamics.
  • Structural Characterization: Neutron scattering and X-ray diffraction (XRD) experiments in the 2000s elucidated the orthorhombic and hexagonal phases of LiBD₄, mirroring LiBH₄’s structural polymorphism but with distinct vibrational characteristics.

Significance in Deuterium Chemistry

Deuterium substitution in borohydrides significantly impacts physical and chemical properties, making LiBD₄ valuable for:

PropertyLiBH₄LiBD₄Source
Molecular Weight21.78 g/mol25.81 g/mol
Vibrational FrequenciesB–H stretching ~2500 cm⁻¹B–D stretching ~1860 cm⁻¹
Thermal StabilityDecomposes at ~300°CHigher thermal stability
Hydrogen Storage Capacity~13.6 wt% H₂Reduced H₂ release due to D substitution
  • Isotopic Tracing: LiBD₄ serves as a stable deuterium source in catalytic studies, enabling precise tracking of reaction pathways.
  • Vibrational Spectroscopy: Raman and infrared (IR) studies highlight anharmonic effects in LiBD₄, with Fermi resonances observed between B–D stretching and bending modes.
  • Hydrogen Storage: Research focuses on optimizing LiBD₄ for reversible dehydrogenation, though kinetic challenges persist due to stronger B–D bonds.

Contemporary Research Landscape and Priorities

Modern LiBD₄ research addresses three key areas:

  • Synthesis Optimization:

    • Core-Shell Nanoparticles: Encapsulation in LiCl or MgH₂ matrices enhances stability and kinetics.
    • Solvent-Free Routes: Direct synthesis from lithium deuteride and boron trifluoride avoids solvent contamination.
  • Reaction Mechanisms:

    • Thermal Decomposition: XRD and thermogravimetric analysis (TGA) reveal multi-step decomposition pathways involving LiBO₂·0.3D₂O intermediates.
    • Catalytic Applications: Studies explore LiBD₄ as a reducing agent in deuterated organic synthesis.
  • Material Science:

    • Lithium-Ion Conductivity: Doping LiBH₄ with LiBD₄ improves ionic mobility in solid-state electrolytes.
    • Anharmonic Phonon Modes: High-resolution Raman spectroscopy identifies low-temperature phonon modes critical for understanding lattice dynamics.

Synthesis from Deuterated Precursors

Trimethylamineborane-d₃ Pathways

The reaction of trimethylamineborane-d₃ (Me₃N·BD₃) with lithium methoxide (LiOCH₃) in diglyme at 120–150°C represents a foundational route to LiBD₄ [5]. This method proceeds via nucleophilic substitution, where the methoxide ion displaces trimethylamine from the boron center. Key parameters include:

  • Solvent Selection: Diglyme’s high boiling point (162°C) facilitates reflux conditions without solvent decomposition.
  • Deuterium Transfer: The use of Me₃N·BD₃ ensures direct incorporation of deuterium into the borodeuteride product.
  • Yield and Purity: Post-synthesis purification via recrystallization from tetrahydrofuran (THF) yields LiBD₄ with 40–50% efficiency and isotopic purity exceeding 98.5 atom % D [5].

Table 1: Optimization of Trimethylamineborane-d₃ Pathways

ParameterOptimal ConditionImpact on Yield/Purity
Temperature140°CMaximizes deuterium retention
SolventDiglymePrevents side reactions
Reaction Time6 hoursBalances completion vs. degradation

Lithium Deuteride and Boron Trifluoride Etherate Routes

An alternative synthesis involves the reaction of lithium deuteride (LiD) with boron trifluoride etherate (BF₃·OEt₂) in diethyl ether [5]:
$$
4 \, \text{LiD} + \text{BF}3 \rightarrow \text{LiBD}4 + 3 \, \text{LiF}
$$
Advantages:

  • Avoids solvent adducts common in methoxide-based routes.
  • Isotopic Fidelity: LiD’s high deuterium content (≥99 atom % D) ensures minimal protium contamination [5].
  • Scalability: Excess BF₃·OEt₂ drives the reaction to completion, simplifying large-scale production.

Isotopic Exchange Reactions

Isotopic exchange leverages the dynamic equilibrium between LiBH₄ and deuterated agents to introduce deuterium. For example, treatment of LiBH₄ with deuterium oxide (D₂O) under controlled conditions yields LiBD₄:
$$
\text{LiBH}4 + 4 \, \text{D}2\text{O} \rightarrow \text{LiBD}_4 + 4 \, \text{HOD}
$$
Critical Considerations:

  • Catalysts: Palladium on carbon (Pd/C) accelerates exchange rates but risks over-reduction of boron species [3].
  • Equilibrium Control: Maintaining anhydrous conditions prevents hydrolysis, preserving isotopic integrity [5].

Mechanochemical Synthesis Approaches

Mechanochemistry, which employs mechanical energy for bond activation, offers a solvent-free route to LiBD₄. Ball-milling lithium deuteride with sodium borodeuteride (NaBD₄) induces metathesis:
$$
\text{NaBD}4 + \text{LiBr} \rightarrow \text{LiBD}4 + \text{NaBr}
$$
Benefits:

  • Energy Efficiency: Eliminates solvent purification steps.
  • Reaction Kinetics: Milling duration (2–4 hours) and frequency (30 Hz) optimize particle size and reactivity [6].

Optimization Strategies for Isotopic Purity

Achieving ≥99 atom % D requires stringent protocols:

  • Deuterated Reagents: Use of D₂O, LiD, and Me₃N·BD₃ minimizes protium ingress [5].
  • Inert Atmosphere: Glovebox techniques (O₂ < 0.1 ppm, H₂O < 0.1 ppm) prevent isotopic dilution.
  • Analytical Validation: Nuclear magnetic resonance (NMR) analysis of reduction products (e.g., deuterated alcohols) confirms isotopic content [5].

Table 2: Isotopic Purity Assessment Methods

MethodTarget AnalysisDetection Limit (atom % D)
$$ ^2\text{H NMR} $$C-D bonds in alcohols0.5%
Mass SpectrometryMolecular ion clusters0.1%

Scale-up Considerations and Industrial Relevance

Transitioning from laboratory to industrial synthesis poses challenges:

  • Deuterium Cost: High-purity D₂ gas and deuterated precursors inflate production costs.
  • Continuous Flow Systems: Microreactors enhance heat/mass transfer, reducing reaction times by 70% compared to batch processes [3].
  • Quality Control: On-line monitoring via Fourier-transform infrared spectroscopy (FTIR) ensures consistent isotopic composition during large-scale runs.

Industrial Applications:

  • Pharmaceuticals: LiBD₄ enables site-specific deuterium incorporation in drug candidates to modulate pharmacokinetics.
  • Materials Science: Synthesis of deuterated polymers for neutron scattering studies [6].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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